![molecular formula C12H6ClF3N4 B7467698 5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7467698.png)
5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of triazolopyrimidines, which have been studied for their potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting various signaling pathways involved in tumor growth, inflammation, and neurodegeneration. The compound has been shown to inhibit the activity of enzymes such as PI3K, AKT, and mTOR, which are known to play a critical role in cancer cell proliferation and survival. Additionally, the compound has been found to modulate the activity of various transcription factors, cytokines, and chemokines involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has been shown to have several biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. Additionally, the compound has been shown to reduce inflammation and oxidative stress and protect neurons from cell death. These effects suggest the potential therapeutic applications of the compound in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its high potency and selectivity. The compound has been shown to exhibit potent antitumor and anti-inflammatory effects at low concentrations, making it suitable for in vitro and in vivo studies. Additionally, the compound has a well-defined chemical structure, allowing for easy synthesis and characterization.
One of the limitations of using 5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on normal cells at high concentrations, suggesting the need for careful dose optimization in in vivo studies. Additionally, the compound has a limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. Additionally, the mechanism of action of the compound needs to be further elucidated to identify potential targets for drug development. Finally, the safety and pharmacokinetics of the compound need to be thoroughly evaluated in preclinical and clinical studies to assess its potential for human use.
Conclusion:
In conclusion, 5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. The compound exhibits potent antitumor, anti-inflammatory, and neuroprotective effects, making it a promising candidate for drug development. However, the compound's potential toxicity and limited solubility in water need to be addressed in future studies. Overall, 5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a valuable tool in scientific research, with the potential to lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of 5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 4-chlorobenzaldehyde, trifluoroacetic acid, and 3-amino-1,2,4-triazole in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the desired compound. The synthesis method has been optimized to produce high yields of pure compound suitable for scientific research.
Applications De Recherche Scientifique
5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, the compound has been found to have anti-inflammatory and neuroprotective effects, suggesting its potential use in the treatment of inflammatory and neurological disorders.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4/c13-8-3-1-7(2-4-8)9-5-6-20-11(17-9)18-10(19-20)12(14,15)16/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXULXXSELDOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC(=NN3C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467618.png)

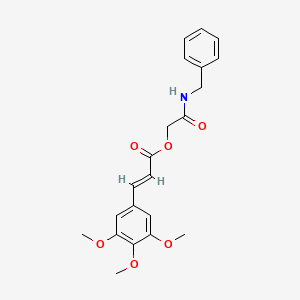
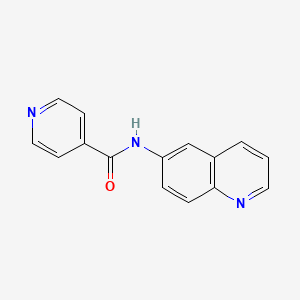
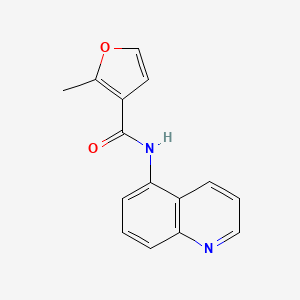

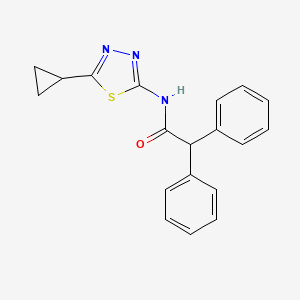

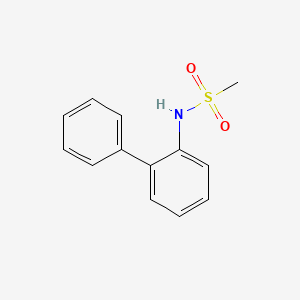
![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)
![5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)
![5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467728.png)
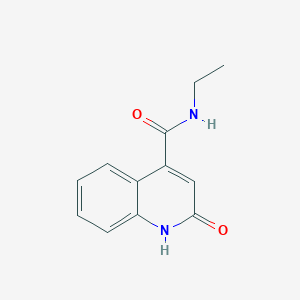
![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)